

# Mipafox: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Mipafox**

Cat. No.: **B020552**

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## Abstract

**Mipafox**, an organophosphate insecticide, is a potent and irreversible inhibitor of acetylcholinesterase (AChE) and neuropathy target esterase (NTE). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Mipafox**. It details its mechanism of action, toxicological profile, and the signaling pathways it perturbs. Furthermore, this document outlines key experimental protocols for the synthesis, enzymatic inhibition assays, and toxicological evaluation of **Mipafox**, offering a valuable resource for researchers in toxicology, neurobiology, and drug development.

## Chemical and Physical Properties

**Mipafox**, systematically named N,N'-Di(propan-2-yl)phosphorodiamidic fluoride, is a crystalline solid.<sup>[1]</sup> Its chemical identity and key physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	N,N'-Di(propan-2-yl)phosphorodiamidic fluoride	<a href="#">[1]</a>
Synonyms	Isopestox, Pestox XV, N,N'-Diisopropylphosphorodiamidic fluoride	<a href="#">[1]</a>
CAS Number	371-86-8	<a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>16</sub> FN <sub>2</sub> OP	<a href="#">[1]</a>
Molecular Weight	182.18 g/mol	<a href="#">[1]</a>
Appearance	Odorless crystals	<a href="#">[2]</a>
Melting Point	65 °C	<a href="#">[1]</a>
Boiling Point	125 °C	<a href="#">[1]</a>
Solubility in Water	80 g/L	<a href="#">[1]</a>
Density	1.2 g/cm <sup>3</sup>	<a href="#">[1]</a>
Vapor Pressure	0.001 mmHg	<a href="#">[2]</a>

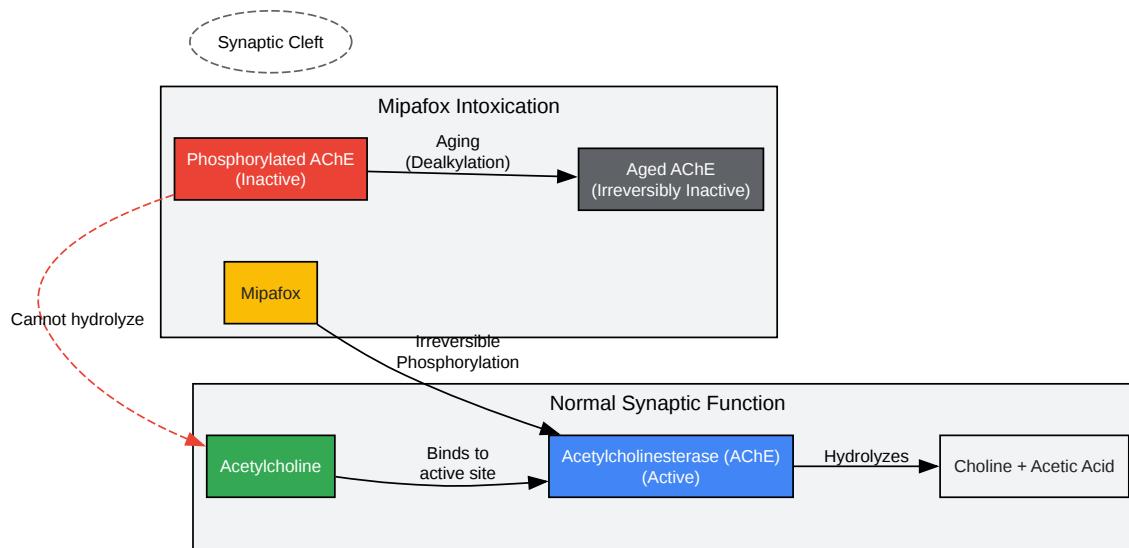
## Mechanism of Action

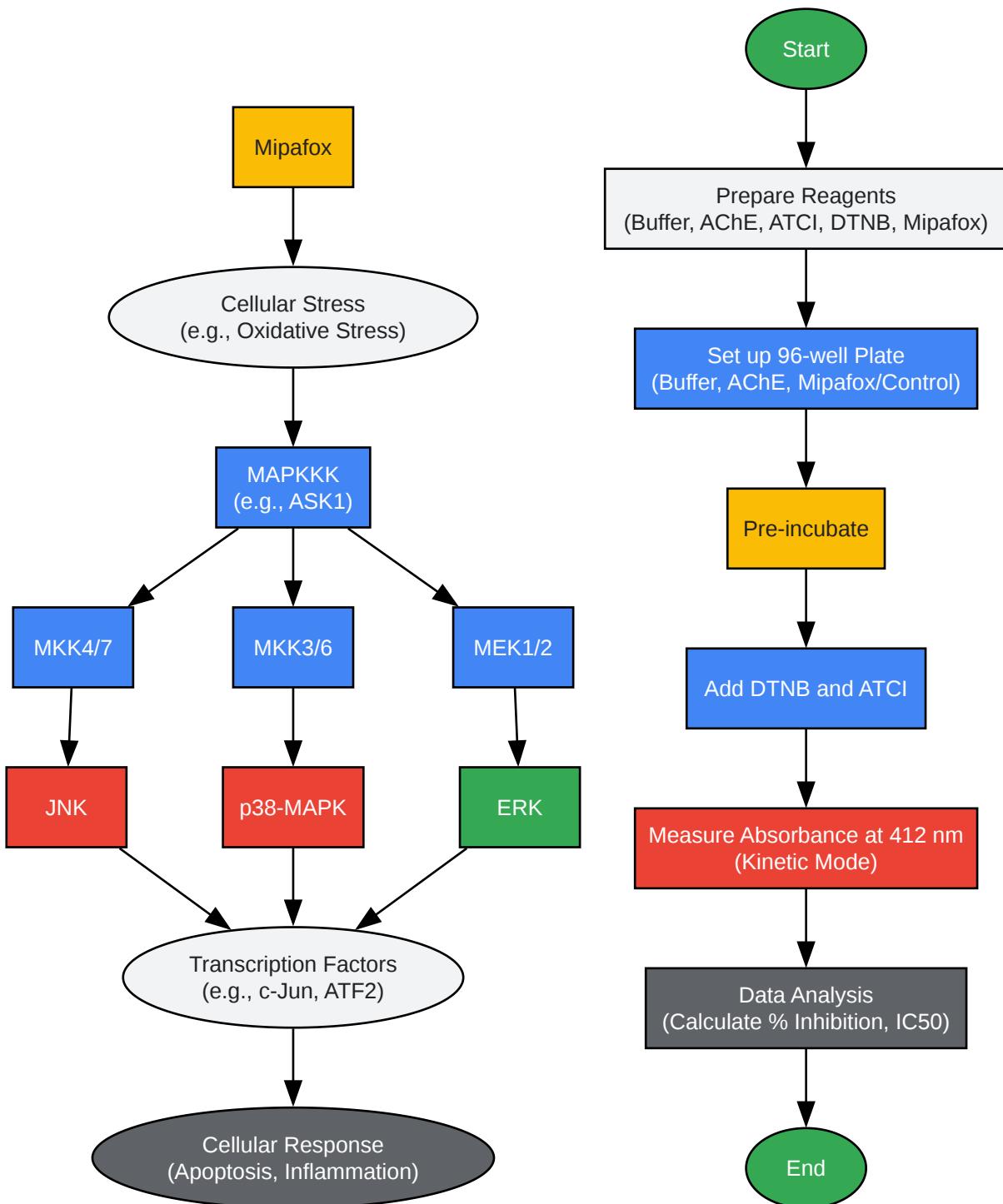
**Mipafox** exerts its biological effects primarily through the irreversible inhibition of two key enzymes: acetylcholinesterase (AChE) and neuropathy target esterase (NTE).[\[3\]](#)

## Acetylcholinesterase (AChE) Inhibition

As an organophosphate, **Mipafox** acts as a potent inhibitor of AChE. This enzyme is crucial for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft, a process essential for terminating nerve impulses. **Mipafox** phosphorylates a serine residue in the active site of AChE, forming a stable covalent bond. This inactivation of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent acute toxic effects.[\[3\]](#) The process of "aging" of the inhibited enzyme, which involves the dealkylation of

the phosphoryl-enzyme complex, renders the inhibition irreversible and resistant to reactivation by standard oxime antidotes.[3]





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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)